1-Phenylpiperidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

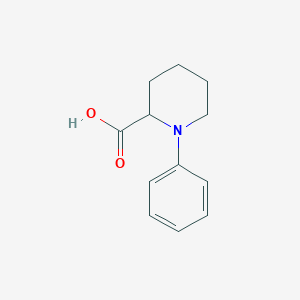

1-Phenylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenyl group attached to the piperidine ring and the carboxylic acid functional group make this compound particularly interesting for various chemical and biological applications .

准备方法

1-Phenylpiperidine-2-carboxylic acid can be synthesized through several methods:

-

Synthetic Routes

Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-piperidone, followed by hydrolysis to yield this compound.

Reductive Amination: Another method includes the reductive amination of phenylacetic acid with piperidine, followed by oxidation to introduce the carboxylic acid group.

-

Industrial Production Methods

化学反应分析

1-Phenylpiperidine-2-carboxylic acid undergoes various chemical reactions:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated derivatives.

科学研究应用

Therapeutic Applications

1-Phenylpiperidine-2-carboxylic acid has been identified as a significant compound in the development of analgesics and neuroleptics. The following sections detail its applications in pain management and as a pharmacological tool.

Pain Management

The compound exhibits potent analgesic properties similar to those of established pain relievers such as pethidine. Research indicates that derivatives of piperidine compounds, including this compound, have been shown to effectively alleviate various types of pain, including:

- Surgical Pain : Effective in managing post-operative pain.

- Acute Pain : Particularly useful for conditions like gallstone and renal colic.

- Cancer Pain : Provides relief in patients with severe cancer-related discomfort .

The dosage for effective pain relief typically ranges from 10 mg to 30 mg per day, depending on the specific formulation and patient needs .

Neuroleptic Activity

In addition to its analgesic effects, this compound has been explored for its neuroleptic properties. Neuroleptics are medications used primarily to manage psychosis, particularly in schizophrenia. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in psychiatric applications .

Case Study 1: Analgesic Efficacy

A study demonstrated that this compound significantly reduced pain responses in animal models when administered prior to inducing pain through acetic acid injection. This study highlighted its potential as an alternative to traditional opioids, which often have high addiction potential .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers modified the compound's structure to enhance its affinity for specific receptors involved in pain modulation and mood regulation. The results suggested that certain derivatives exhibited improved efficacy in reducing hyperalgesia (increased sensitivity to pain) and showed promise in treating anxiety-related disorders .

作用机制

The mechanism of action of 1-Phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets:

相似化合物的比较

1-Phenylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives:

-

Similar Compounds

Piperidine: A simpler structure without the phenyl and carboxylic acid groups.

1-Benzylpiperidine: Contains a benzyl group instead of a phenyl group.

2,6-Dimethylpiperidine: Substituted with methyl groups at positions 2 and 6.

-

Uniqueness

生物活性

1-Phenylpiperidine-2-carboxylic acid, also known as (2R)-1-phenylpiperidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO2 and a molecular weight of approximately 205.257 g/mol. It features a piperidine ring with a phenyl group attached to the nitrogen atom, which contributes to its unique pharmacological properties. The compound exhibits chirality, allowing for the synthesis of enantiomers that may have different biological activities.

Research indicates that this compound interacts with various biological targets, primarily receptors and enzymes involved in metabolic pathways. Its biological activity can be attributed to:

Biological Activities

The following table summarizes the various biological activities associated with this compound:

| Activity | Description | References |

|---|---|---|

| Opioid Receptor Agonism | Potential interaction with opioid receptors, influencing pain relief mechanisms. | |

| Antitumor Activity | Inhibition of tumor growth in certain cancer models; further research needed for validation. | |

| Chiral Drug Development | Utilized in the synthesis of chiral drug candidates that may exhibit varied therapeutic effects. | |

| Antimicrobial Properties | Investigated for potential antimicrobial effects against various pathogens. | |

| Neurological Applications | Explored for roles in treating neurological disorders through receptor modulation. |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Opioid Receptor Studies : Research has demonstrated that modifications to the piperidine structure can significantly affect binding affinity to opioid receptors, indicating potential for pain management applications.

- Antitumor Research : A study explored the antitumor properties of piperidine derivatives, suggesting that certain modifications could enhance their efficacy against specific cancer types.

- Chiral Catalysis Applications : The compound has been utilized as a precursor in synthesizing chiral catalysts, which are essential for developing selective pharmaceutical reactions.

属性

IUPAC Name |

1-phenylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJZHPAZVGUHNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632616 |

Source

|

| Record name | 1-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743422-75-5 |

Source

|

| Record name | 1-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。